4-(Piperazin-2-yl)phenol dihydrochloride

Description

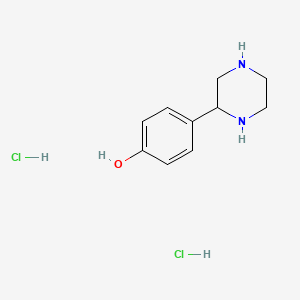

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-piperazin-2-ylphenol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.2ClH/c13-9-3-1-8(2-4-9)10-7-11-5-6-12-10;;/h1-4,10-13H,5-7H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHUMVJJRVBPMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=C(C=C2)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65709-60-6 | |

| Record name | 4-(piperazin-2-yl)phenol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Comprehensive Chemical Transformations of 4 Piperazin 2 Yl Phenol Dihydrochloride

Strategies for the Preparation of the 4-(Piperazin-2-yl)phenol (B1602629) Backbone

The construction of the 2-arylpiperazine framework, the central component of 4-(piperazin-2-yl)phenol, can be achieved through several strategic approaches. These methods include ring-closing reactions of appropriately substituted diamine precursors and nucleophilic substitution strategies to form the heterocyclic ring.

Ring-Closing Reactions Employing Diamine Precursors

Ring-closing reactions are a cornerstone in the synthesis of piperazine (B1678402) rings. These methods typically involve the cyclization of a linear precursor containing two nitrogen atoms separated by an ethylene (B1197577) bridge. For the synthesis of 2-substituted piperazines, chiral 1,2-diamine intermediates are often employed.

One effective strategy begins with optically pure amino acids, such as phenylglycine, which serves as a precursor to the 4-hydroxyphenyl moiety after appropriate functional group manipulation. The amino acid is converted into a key 1,2-diamine intermediate. This diamine then undergoes an annulation protocol, for instance, by treatment with bromoethyldiphenylsulfonium triflate, to yield the desired piperazine ring. nih.gov This multi-step process allows for the generation of 3-substituted piperazine-2-acetic acid esters, which are closely related structural analogs. nih.gov

Another powerful ring-closing strategy is intramolecular hydroamination. This reaction, often catalyzed by transition metals like palladium, facilitates the cyclization of an aminoalkene precursor. organic-chemistry.orgrsc.org For instance, a highly diastereoselective intramolecular hydroamination of an aminoalkene derived from a homochiral cyclic sulfamidate can produce 2,6-disubstituted piperazines. organic-chemistry.orgrsc.org This method offers excellent control over stereochemistry, resulting in the formation of the trans-substituted product. rsc.org

| Precursor Type | Key Reaction | Catalyst/Reagent | Product | Ref |

| Chiral 1,2-Diamine | Annulation | Bromoethyldiphenylsulfonium triflate | 3-Phenyl-piperazine-2-acetic acid ester | nih.gov |

| Aminoalkene | Intramolecular Hydroamination | Palladium catalyst | 2,6-Disubstituted piperazine | organic-chemistry.orgrsc.org |

Nucleophilic Substitution Approaches for Piperazine Ring Formation

Nucleophilic substitution reactions provide a versatile route to the piperazine core. These methods typically involve the reaction of a bis-electrophile with a diamine or, conversely, a bis-nucleophile with a di-electrophilic amine derivative.

A common approach involves the reaction of an N,N'-disubstituted ethylenediamine (B42938) with a suitable dihalo-precursor. For example, the synthesis of 2-oxopiperazines, which can be subsequently reduced to piperazines, can be achieved through the nucleophilic substitution of a 2-chloro alcohol by an N,N'-dibenzylethylenediamine. rsc.org Similarly, cascade reactions involving double nucleophilic substitution have been developed to construct piperazinone derivatives from chloro allenylamides and primary amines in a one-pot process. bohrium.com These piperazinone intermediates are valuable precursors that can be reduced to the corresponding piperazine structure.

Synthetic Routes via 4-Hydroxyaniline and Halogenated Amine Intermediates

While direct synthesis of the 4-(piperazin-2-yl)phenol backbone from 4-hydroxyaniline and a simple halogenated diamine is not prominently documented, multi-step synthetic routes can be devised. The synthesis of the isomeric 1-(4-hydroxyphenyl)piperazine (B1294502) is more direct, often involving the reaction of 4-aminophenol (B1666318) with bis(2-chloroethyl)amine.

For the 2-substituted isomer, a plausible pathway would involve a photocatalytic decarboxylative arylation strategy. acs.orgnih.gov This modern approach allows for the direct C-H functionalization of a pre-formed, suitably protected piperazine ring. The synthesis would begin with a protected piperazine, which is then arylated using a 4-hydroxyphenyl source under metallaphotoredox catalysis. acs.orgnih.gov An alternative strategy involves starting from a chiral precursor like phenylglycine, constructing the piperazine ring as described in section 2.1.1, and then carrying out the necessary functional group interconversions on the phenyl ring to introduce the hydroxyl group. nih.gov

Derivatization and Functionalization at Distinct Sites

The 4-(piperazin-2-yl)phenol scaffold possesses three primary sites for further chemical modification: the phenolic hydroxyl group and the two nitrogen atoms of the piperazine ring. This allows for the synthesis of a diverse library of derivatives with varied physicochemical properties.

Selective Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for derivatization, primarily through electrophilic substitution reactions such as O-alkylation and O-acylation. rhhz.netnih.gov These reactions allow for the introduction of a wide array of functional groups, which can modulate the compound's properties.

O-Alkylation: The hydroxyl group can be converted to an ether by reaction with alkyl halides, sulfates, or other alkylating agents in the presence of a base. This modification can enhance lipophilicity and alter the electronic properties of the aromatic ring.

O-Acylation: Esterification of the phenolic hydroxyl can be readily achieved using acyl chlorides or anhydrides. This transformation is often used to create prodrugs or to introduce specific functionalities.

The regioselectivity of these reactions can be influenced by the choice of catalysts and protecting groups on the piperazine nitrogens. rhhz.netnih.gov For instance, certain ruthenium catalysts can direct ortho-alkenylation of phenolic carbamates, which can later be hydrolyzed back to the phenol (B47542). rhhz.net

| Reaction | Reagent Type | Product Class |

| O-Alkylation | Alkyl halide, Base | Ether |

| O-Acylation | Acyl chloride, Anhydride | Ester |

Transformations Involving the Piperazine Nitrogen Atoms (N-Alkylation, N-Acylation, N-Arylation)

The secondary amine functionalities within the piperazine ring are nucleophilic and readily undergo substitution reactions, allowing for extensive derivatization.

N-Alkylation: The introduction of alkyl groups onto the piperazine nitrogens is a common transformation, typically achieved via nucleophilic substitution with alkyl halides or through reductive amination. acsgcipr.org The reaction of N-acetylpiperazine with an alkyl halide, followed by hydrolysis of the acetyl group, provides a straightforward route to mono-N-alkylated piperazines. researchgate.net The choice of reaction conditions and the stoichiometry of the reagents can be controlled to achieve either mono- or di-alkylation.

N-Acylation: Acyl groups can be introduced by reacting the piperazine with acyl chlorides, anhydrides, or carboxylic acids using coupling agents. nih.govgoogle.com This reaction is often used to introduce amide functionalities, which can participate in hydrogen bonding and alter the molecule's biological activity. For example, (4-(4-hydroxyphenyl)piperazin-1-yl)methanone derivatives have been synthesized by reacting 4-piperazin-1-yl phenol with various benzoyl chloride derivatives. nih.govresearchgate.net Electrochemical N-acylation in aqueous conditions represents a green chemistry approach to this transformation. rsc.org

N-Arylation: The formation of N-aryl bonds is a key transformation in medicinal chemistry. Several methods are available for the N-arylation of piperazines:

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and the piperazine nitrogen.

Ullmann Condensation: A copper-catalyzed reaction, which is also widely used for forming C-N bonds. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr): This reaction is effective when the aryl halide is activated with electron-withdrawing groups. For instance, 1-(4-hydroxyphenyl)piperazine can be N'-arylated with p-chloronitrobenzene. dissertationtopic.netgoogle.comchemicalbook.com

Nickel-Mediated Amination: Nickel catalysts, particularly with a 2,2'-bipyridine (B1663995) ligand, have shown good selectivity for the mono-arylation of piperazine with aryl chlorides. researchgate.net

The selective functionalization of one nitrogen atom over the other can be achieved through the use of protecting groups, allowing for the synthesis of unsymmetrical N,N'-disubstituted piperazines.

| Transformation | Common Reagents/Catalysts | Key Features | Ref |

| N-Alkylation | Alkyl Halides, Carbonyls (Reductive Amination) | Can be controlled for mono- or di-substitution. | acsgcipr.orgresearchgate.net |

| N-Acylation | Acyl Chlorides, Anhydrides, Coupling Reagents | Forms stable amide bonds. | nih.govgoogle.comnih.gov |

| N-Arylation | Aryl Halides, Pd/Cu/Ni Catalysts, Strong Bases | Forms C-N bonds to aromatic systems. | organic-chemistry.orgdissertationtopic.netresearchgate.net |

Electrophilic Aromatic Substitution on the Phenolic Ring

The phenolic portion of 4-(piperazin-2-yl)phenol contains a hydroxyl group (-OH), which is a potent activating group in electrophilic aromatic substitution reactions. This group directs incoming electrophiles primarily to the ortho and para positions. In the case of 4-(piperazin-2-yl)phenol, the para position is already occupied by the piperazine substituent, meaning electrophilic attack is directed exclusively to the ortho positions (C3 and C5) of the phenolic ring.

However, the piperazine ring itself significantly influences the reactivity. The nitrogen atoms of the piperazine moiety are basic. Under the acidic conditions often required for electrophilic aromatic substitution (e.g., nitration or sulfonation), these nitrogens become protonated. The resulting positively charged piperazinium group acts as a strong deactivating group via the inductive effect, which withdraws electron density from the aromatic ring and makes substitution more challenging compared to phenol alone.

Despite this deactivating influence, the activating effect of the hydroxyl group is typically strong enough to allow some electrophilic substitution reactions to occur under controlled conditions.

Key Electrophilic Aromatic Substitution Reactions:

Nitration: The introduction of a nitro group (-NO₂) onto the phenolic ring can be achieved using various nitrating agents. While the classic nitric acid/sulfuric acid mixture can be too harsh, milder reagents are often employed for phenols. Metal nitrates, for instance, have been used for the nitration of various 4-substituted phenols, offering pathways to mono- or dinitro products depending on the reaction conditions. ijcce.ac.ir For 4-(piperazin-2-yl)phenol, this would be expected to yield 4-(piperazin-2-yl)-2-nitrophenol or 4-(piperazin-2-yl)-2,6-dinitrophenol.

Halogenation: The introduction of halogen atoms (e.g., Br, Cl) is also directed to the positions ortho to the hydroxyl group. Catalytic systems using N-halosuccinimides (NCS, NBS) in the presence of catalysts like TEMPO (2,2,6,6-tetramethylpiperidine nitroxide) have been developed for the efficient halogenation of aromatic compounds under mild conditions. nih.gov Such methods could be applied to synthesize 2-halo- or 2,6-dihalo-4-(piperazin-2-yl)phenol derivatives.

Michael Addition to Quinone-imines: An alternative method for substitution involves the electrochemical oxidation of a related compound, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, to generate a p-quinone-imine intermediate. researchgate.net This electrophilic intermediate can then react with nucleophiles in a Michael addition reaction, resulting in the introduction of substituents at the positions ortho to the hydroxyl group. researchgate.net

The table below summarizes potential electrophilic aromatic substitution reactions on the phenolic ring of 4-(piperazin-2-yl)phenol.

| Reaction Type | Reagent/Catalyst | Potential Product(s) |

| Nitration | Metal Nitrates (e.g., Cu(NO₃)₂) | 4-(Piperazin-2-yl)-2-nitrophenol, 4-(Piperazin-2-yl)-2,6-dinitrophenol |

| Chlorination | N-Chlorosuccinimide (NCS) / TEMPO | 2-Chloro-4-(piperazin-2-yl)phenol, 2,6-Dichloro-4-(piperazin-2-yl)phenol |

| Bromination | N-Bromosuccinimide (NBS) / TEMPO | 2-Bromo-4-(piperazin-2-yl)phenol, 2,6-Dibromo-4-(piperazin-2-yl)phenol |

Formation and Stabilization of the Dihydrochloride (B599025) Salt

The piperazine ring of 4-(piperazin-2-yl)phenol contains two secondary amine functional groups. These amines are basic and readily react with acids to form stable ammonium (B1175870) salts. The formation of the dihydrochloride salt is a common strategy to improve the compound's stability, crystallinity, and solubility in aqueous media.

The synthesis of 4-(piperazin-2-yl)phenol dihydrochloride is a straightforward acid-base reaction. The free base form of the compound is treated with at least two equivalents of hydrochloric acid (HCl). Each of the two nitrogen atoms in the piperazine ring accepts a proton from the HCl, forming a piperazinium dichloride.

The reaction can be carried out using various forms of hydrochloric acid:

Aqueous HCl: The free base can be dissolved or suspended in a suitable solvent, followed by the addition of concentrated or dilute aqueous HCl.

HCl in an Organic Solvent: A solution of HCl in an organic solvent, such as methanol, ethanol (B145695), or isopropanol, is often used. This method can facilitate the direct precipitation of the salt from the reaction mixture.

Gaseous HCl: Bubbling dry hydrogen chloride gas through a solution of the free base in a non-polar, anhydrous solvent is another effective method. designer-drug.com This technique often yields a very pure, crystalline product that precipitates directly from the solution. designer-drug.com

C₁₀H₁₄N₂O + 2 HCl → [C₁₀H₁₆N₂O]²⁺[Cl⁻]₂

Once the dihydrochloride salt has been formed and precipitated, it is typically isolated and purified to remove any unreacted starting materials, byproducts, or excess acid. Common techniques for the purification of piperazine salts are outlined below. google.com

Recrystallization: This is the most common method for purifying solid compounds. mt.com The crude salt is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is slowly cooled. As the temperature decreases, the solubility of the salt drops, causing it to crystallize out of the solution in a purer form, while impurities tend to remain in the solvent. designer-drug.commt.com The choice of solvent is critical for effective purification. mt.com

Washing: After isolation by filtration, the collected salt crystals are washed with a cold solvent in which the salt is poorly soluble. This step removes residual impurities from the surface of the crystals. Isopropyl alcohol or diethyl ether are common washing solvents for hydrochloride salts.

Precipitation/Anti-Solvent Addition: The salt can be dissolved in a solvent and then precipitated by adding a second solvent (an "anti-solvent") in which the salt is insoluble. This forces the pure product out of the solution. For instance, after forming the salt in methanol, adding a less polar solvent like ethyl acetate (B1210297) can induce precipitation. nih.gov

The following table summarizes common purification techniques applicable to this compound.

| Technique | Solvent System Examples | Principle of Purification |

| Recrystallization | Ethanol, Isopropanol, Aqueous Methanol | Differential solubility of the salt and impurities at different temperatures. designer-drug.com |

| Washing | Cold Isopropyl Alcohol, Diethyl Ether | Removal of surface impurities by washing with a solvent in which the product is insoluble. nih.gov |

| Anti-Solvent Precipitation | Methanol / Ethyl Acetate, Ethanol / Diethyl Ether | Inducing precipitation of the salt by adding a solvent in which it has very low solubility. |

Sustainable and Green Chemistry Approaches in Synthetic Pathways

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of 4-(piperazin-2-yl)phenol and its dihydrochloride salt to create more environmentally benign and efficient manufacturing routes.

Key green chemistry strategies applicable to piperazine derivative synthesis include:

Use of Greener Solvents: Traditional syntheses often rely on volatile organic compounds (VOCs). Green approaches prioritize the use of safer solvents like water, ethanol, or even using one of the reactants as the solvent. For example, in the synthesis of some arylpiperazines, using an excess of piperazine as the solvent has been shown to be a cost-effective and eco-friendly method. organic-chemistry.org

Catalysis over Stoichiometric Reagents: The use of catalysts is a cornerstone of green chemistry as they are used in small amounts and can be recycled, reducing waste. For instance, visible-light-promoted photoredox catalysis provides a sustainable and greener method for synthesizing C-H functionalized piperazines under mild conditions. organic-chemistry.org These methods avoid the use of toxic reagents and can sometimes be performed in continuous flow reactors for improved efficiency.

One-Pot Synthesis: Designing a synthesis where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates can significantly reduce solvent usage, purification steps, and waste generation. A one-pot synthesis for 1-(4-methoxyphenyl)piperazine (B173029) from diethanolamine (B148213) has been developed, which avoids the isolation of a carcinogenic intermediate. core.ac.uk

Energy Efficiency: Employing energy-efficient methods, such as microwave-assisted synthesis, can dramatically reduce reaction times and energy consumption compared to conventional heating.

By integrating these strategies, the synthesis of this compound can be optimized to be more sustainable and economically viable.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Configurational and Conformational Analysis

Detailed ¹H NMR data for 4-(Piperazin-2-yl)phenol (B1602629) dihydrochloride (B599025) is crucial for establishing the configuration and preferred conformation of the piperazine (B1678402) ring. The proton signals corresponding to the piperazine and phenol (B47542) moieties would exhibit characteristic chemical shifts and coupling constants. For instance, the protons on the piperazine ring are expected to show complex splitting patterns due to geminal and vicinal couplings. The chemical shifts of the aromatic protons on the phenol ring would be influenced by the electron-donating hydroxyl group. Analysis of the coupling constants between the piperazine ring protons can help elucidate the chair conformation and the axial or equatorial orientation of the substituents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Assignment

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in 4-(Piperazin-2-yl)phenol dihydrochloride would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the piperazine ring would appear in the aliphatic region, while the carbons of the phenol ring would be found in the aromatic region. The carbon atom attached to the hydroxyl group is expected to be significantly deshielded.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign all proton and carbon signals and to map out the complete bonding network, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks in the COSY spectrum would connect protons that are coupled to each other, typically over two or three bonds. This would be instrumental in tracing the connectivity of protons within the piperazine ring and identifying adjacent protons on the phenol ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to, allowing for the definitive assignment of the carbon skeleton based on the previously assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting the piperazine and phenol fragments of the molecule. For example, correlations would be expected between the protons on the piperazine ring and the carbons of the phenol ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Hydrogen Bonding Interactions

Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching vibrations of the protonated piperazine ring would also appear in this region. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. Aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ region, while C-N and C-O stretching vibrations would appear in the fingerprint region (below 1500 cm⁻¹). The presence of the dihydrochloride salt would also influence the N-H bending vibrations.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight of the parent ion of 4-(Piperazin-2-yl)phenol, allowing for the confirmation of its elemental composition. The mass spectrum would also provide valuable structural information through the analysis of its fragmentation pattern. Common fragmentation pathways for piperazine derivatives often involve the cleavage of the piperazine ring. The fragmentation of the parent molecule would likely lead to the formation of characteristic fragment ions, which can be analyzed to piece together the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in 4-(Piperazin-2-yl)phenol is the phenolic ring system. The UV-Vis spectrum would be expected to show absorption bands corresponding to the π → π* electronic transitions of the aromatic ring. The position of the absorption maximum (λmax) and the molar absorptivity (ε) would be characteristic of the substituted phenol. The protonation state of the piperazine nitrogen atoms and the phenolic hydroxyl group can influence the electronic structure and thus the UV-Vis spectrum, making it a useful tool for studying the compound's behavior at different pH values.

Crystallographic Analysis and Principles of Crystal Engineering

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the absolute solid-state structure of a crystalline material. This technique provides precise atomic coordinates, bond lengths, and bond angles, offering a detailed three-dimensional map of the molecule and its arrangement within the crystal lattice.

For 4-(piperazin-2-yl)phenol (B1602629) dihydrochloride (B599025), an SCXRD analysis would definitively confirm the ionic nature of the compound, showing the protonation states of the piperazine (B1678402) ring's nitrogen atoms and their interaction with the chloride counter-ions. The resulting crystallographic data is typically summarized in a standardized format, as illustrated in the hypothetical data table below.

Hypothetical Crystallographic Data for 4-(Piperazin-2-yl)phenol Dihydrochloride

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₆Cl₂N₂O |

| Formula Weight | 251.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345(1) |

| b (Å) | 5.678(2) |

| c (Å) | 18.910(3) |

| α (°) | 90 |

| β (°) | 98.76(1) |

| γ (°) | 90 |

| Volume (ų) | 1309.4(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.272 |

| R-factor (%) | 4.5 |

Note: This table is illustrative and represents typical data obtained from a single-crystal X-ray diffraction experiment.

This definitive structural information is the foundation for all further analysis of the compound's solid-state properties, including the investigation of intermolecular interactions and crystal packing.

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks and π-π Stacking

Hydrogen bonds are the most significant of these interactions. In this structure, the protonated nitrogen atoms of the piperazine ring and the hydroxyl group of the phenol (B47542) act as hydrogen bond donors. The chloride ions and the oxygen atom of the hydroxyl group serve as primary hydrogen bond acceptors. This leads to the formation of an extensive three-dimensional network, linking the organic cations and inorganic anions.

Common Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | N-H (piperazine) | Cl⁻ | 3.0 - 3.3 |

| Hydrogen Bond | O-H (phenol) | Cl⁻ | 2.9 - 3.2 |

| Hydrogen Bond | N-H (piperazine) | O (phenol) | 2.7 - 3.0 |

| π-π Stacking | Phenol Ring | Phenol Ring | 3.3 - 3.8 |

Note: This table is illustrative and provides typical ranges for the specified interactions.

Investigation of Polymorphism and Pseudopolymorphism in Solid Forms

Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different forms, or polymorphs, can exhibit distinct physical properties, including melting point, solubility, and stability. Pseudopolymorphism refers to the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates.

The investigation into the polymorphism of this compound would involve systematic screening of various crystallization conditions (e.g., different solvents, temperatures, and cooling rates). Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are employed to identify and characterize different solid forms. The presence of multiple strong hydrogen bond donors and acceptors in the molecule increases the likelihood of forming different, stable hydrogen-bonding networks, which can lead to polymorphism.

Supramolecular Synthons and Their Role in Crystal Packing

The concept of supramolecular synthons is central to crystal engineering. Synthons are robust, predictable patterns of intermolecular interactions that can be used to design and control the assembly of molecules in a crystal.

In the case of this compound, several key synthons can be anticipated. The interaction between the protonated piperazinium cation and the chloride anion is a fundamental and highly reliable synthon in pharmaceutical salts. Additionally, the phenolic hydroxyl group can form synthons with other hydroxyl groups or with the chloride ions. The interplay of these various synthons governs the final crystal packing arrangement. Understanding these preferred interaction motifs allows for a more rational approach to crystal design and the prediction of potential crystal structures.

Co-crystallization Strategies for Modulating Solid-State Properties

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid without altering its chemical composition. A co-crystal consists of the active pharmaceutical ingredient (in this case, 4-(piperazin-2-yl)phenol) and a co-former, which is a benign molecule, held together in a single crystal lattice by non-covalent interactions.

For 4-(piperazin-2-yl)phenol, co-crystallization strategies could be employed to improve properties like solubility or stability. Potential co-formers would be selected based on their ability to form robust supramolecular synthons with the phenol or piperazine moieties. For example, co-formers containing carboxylic acid groups could form strong hydrogen bonds with the piperazine nitrogen atoms. This approach offers a systematic way to create a diverse range of solid forms with tailored properties.

Computational Chemistry and Comprehensive Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a compound like 4-(Piperazin-2-yl)phenol (B1602629) dihydrochloride (B599025), DFT calculations would provide fundamental insights into its geometry, stability, and electronic properties.

Electronic Structure and Geometry Optimization: A primary step in DFT analysis is geometry optimization, which calculates the molecule's lowest energy three-dimensional arrangement of atoms. For the related isomer, 4-(Piperazin-1-yl)phenol, studies have shown that the piperazine (B1678402) ring typically adopts a stable chair conformation. DFT calculations would determine precise bond lengths, bond angles, and dihedral angles for the 2-yl isomer.

Furthermore, DFT is used to calculate key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of a molecule's chemical reactivity and stability. For instance, DFT calculations on 4-(Piperazin-1-yl)phenol dihydrochloride using the B3LYP/6-311+G(d,p) level of theory determined the HOMO to be localized on the piperazine ring and phenolic oxygen, while the LUMO resides on the aromatic π-system, indicating potential for charge-transfer interactions.

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By simulating these spectra, researchers can assign specific vibrational modes (e.g., stretching, bending) to the functional groups within the molecule, such as the O-H stretch of the phenol (B47542) group, N-H stretches of the piperazine ring, and C-C stretches of the aromatic ring. This theoretical data is invaluable for interpreting experimentally obtained spectra.

Table 1: Illustrative DFT-Calculated Parameters for a Related Piperazine Compound This data is for the isomer 4-(Piperazin-1-yl)phenol dihydrochloride and is presented for illustrative purposes.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -8.2 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.9 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 6.3 eV | Indicates chemical reactivity and electronic stability. |

| Dipole Moment | ~6.09 D (Example from a complex piperazine derivative) bohrium.com | Measures the polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Landscapes and Solution Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation for 4-(Piperazin-2-yl)phenol dihydrochloride would provide a dynamic view of its behavior, particularly in a biological or solution-phase environment.

Conformational Landscapes: While DFT can find the most stable, single conformation (the "global minimum"), a molecule in solution is flexible and can adopt various shapes or "conformations." MD simulations can explore this "conformational landscape" by modeling the molecule's rotations around its single bonds and the puckering of the piperazine ring. This allows for the identification of other low-energy, stable conformations that might be important for its biological activity.

Solution Behavior: MD simulations are especially useful for understanding how a molecule interacts with its surroundings, such as water molecules in an aqueous solution. For the dihydrochloride salt, simulations would show how the positively charged piperazinium ion and the phenol group interact with water molecules and the chloride counter-ions. This provides insights into its solubility, hydration shell structure, and the stability of its protonated state in different pH environments.

Quantum Chemical Calculations for Reaction Mechanism Prediction

Quantum chemical calculations, including DFT, can be employed to predict the mechanisms of chemical reactions involving this compound. These calculations map the potential energy surface of a reaction, identifying the most energetically favorable pathway from reactants to products.

This involves locating transition state structures, which are the highest energy points along the reaction coordinate, and calculating the activation energy required for the reaction to proceed. For a molecule with multiple reactive sites like 4-(Piperazin-2-yl)phenol (e.g., the phenol group, the secondary amines in the piperazine ring), these calculations can predict which site is most likely to participate in reactions such as oxidation, substitution, or acylation. Such studies are fundamental in synthetic chemistry for designing new derivatives and in pharmacology for understanding metabolic pathways.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 4-(Piperazin-2-yl)phenol) when bound to a second molecule (a receptor, typically a protein or enzyme). This method is crucial in drug discovery for identifying potential biological targets and predicting binding affinity.

The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate how well the two molecules fit together. The score is based on intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces. For 4-(Piperazin-2-yl)phenol, docking studies could predict its interaction with various receptors. The phenol group could act as a hydrogen bond donor or acceptor, while the protonated piperazine ring could form strong ionic and hydrogen bonds with negatively charged amino acid residues (e.g., aspartate, glutamate) in a protein's active site. Numerous studies on other piperazine-containing compounds have successfully used molecular docking to rationalize their biological activity and guide the design of more potent molecules.

Table 2: Key Interactions in Molecular Docking

| Type of Interaction | Potential Molecular Feature Involved | Example Amino Acid Partner |

|---|---|---|

| Hydrogen Bonding | Phenolic -OH, Piperazine N-H | Serine, Threonine, Aspartate |

| Ionic Interaction | Protonated Piperazine (N+) | Aspartate, Glutamate |

| Hydrophobic Interaction | Phenol aromatic ring | Leucine, Valine, Phenylalanine |

| π-π Stacking | Phenol aromatic ring | Phenylalanine, Tyrosine, Tryptophan |

In Silico Prediction of Spectroscopic Parameters

Computational methods, primarily DFT, can be used to predict various spectroscopic parameters for a molecule before it is synthesized or isolated. This in silico prediction is a powerful tool for structural verification.

NMR Spectroscopy: DFT calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. The local electronic environment of each nucleus determines its chemical shift. By calculating the magnetic shielding tensors for each atom in the optimized geometry, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with an experimental one helps confirm the molecular structure and assign the correct signals to each proton and carbon atom in this compound.

Other Spectroscopic Parameters: Beyond NMR and IR/Raman, computational methods can also predict other spectroscopic data. For example, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, which correspond to its absorption profile in UV-Visible spectroscopy. redalyc.org These predictions help in understanding the electronic properties and chromophores within the molecule.

Coordination Chemistry and Metal Complexation Studies

Design and Synthesis of 4-(Piperazin-2-yl)phenol (B1602629) Dihydrochloride-Derived Ligands

The design of ligands derived from 4-(Piperazin-2-yl)phenol focuses on modifying its structure to create specific coordination pockets for metal ions. The secondary amine nitrogens of the piperazine (B1678402) ring and the phenolic oxygen serve as primary donor atoms. biointerfaceresearch.com Synthetic strategies often involve reactions at the nitrogen atoms to extend the ligand's framework and introduce additional donor sites, thereby increasing its denticity.

Common synthetic modifications include:

Schiff Base Condensation: Reaction of the piperazine nitrogens with aldehydes or ketones to form imine (-C=N-) linkages. This is a versatile method for creating multidentate Schiff base ligands with N,O-donor sets. mdpi.comnih.gov

N-Alkylation: Introduction of alkyl groups bearing additional donor functionalities (e.g., hydroxyl, carboxyl, or other heterocyclic groups) onto the piperazine nitrogen atoms. organic-chemistry.org

Mannich Reactions: Condensation of the phenol (B47542) with formaldehyde (B43269) and an amine to attach aminomethyl groups at the ortho positions to the hydroxyl group, creating a more extensive chelating environment. mdpi.com

These synthetic routes allow for the creation of a wide array of ligands, from simple bidentate to more complex polydentate macrocyclic structures, tailored for specific metal ions and applications. nih.govrsc.org The piperazine scaffold is a privileged structure in medicinal chemistry, and its incorporation into ligands can yield metal complexes with enhanced biological activities. nih.gov

Preparation and Characterization of Transition Metal Complexes (e.g., Zinc(II), Manganese(II))

The synthesis of transition metal complexes with 4-(Piperazin-2-yl)phenol-derived ligands is typically achieved by reacting the ligand with a suitable metal salt in a 1:1 or 1:2 metal-to-ligand molar ratio. nih.govnih.gov The choice of solvent, temperature, and pH can influence the stoichiometry and structure of the resulting complex. researchgate.net Metal salts such as chlorides, acetates, nitrates, or sulfates are commonly used. nih.govnih.gov The general procedure often involves dissolving the ligand and the metal salt in a solvent like ethanol (B145695) or methanol, followed by refluxing the mixture for several hours. nih.govjocpr.com The resulting solid complex is then filtered, washed, and dried.

Characterization of the newly synthesized complexes is performed using a combination of analytical and spectroscopic techniques to confirm their composition and structure.

Table 6.2.1: Common Techniques for Characterizing Metal Complexes

| Technique | Purpose | Typical Findings for Zn(II) & Mn(II) Complexes |

|---|---|---|

| Elemental Analysis (C,H,N) | To determine the empirical formula and confirm the metal-to-ligand ratio. | Experimental percentages of C, H, and N align with calculated values for the proposed complex formula. |

| Molar Conductance | To determine the electrolytic nature of the complex in solution. | Low conductivity values suggest a non-electrolytic nature, indicating that anions are coordinated to the metal ion. nih.govresearchgate.net |

| Magnetic Susceptibility | To determine the magnetic moment and infer the geometry and oxidation state of the metal ion. | Zn(II) complexes (d¹⁰) are diamagnetic. Mn(II) complexes (d⁵, high-spin) typically exhibit magnetic moments close to 5.9 B.M., consistent with five unpaired electrons. rsc.org |

| Thermogravimetric Analysis (TGA) | To study the thermal stability of the complex and identify the presence of coordinated or lattice solvent molecules. | Weight loss at specific temperatures corresponds to the removal of water or other solvent molecules, followed by decomposition of the organic ligand at higher temperatures. researchgate.netfrontiersin.org |

These characterization methods provide foundational data for proposing the coordination environment of the metal ion within the complex. nih.govresearchgate.net

Spectroscopic Investigations of Metal-Ligand Coordination Bonds

Spectroscopic techniques are indispensable for elucidating the nature of the metal-ligand bonding by identifying the specific atoms of the ligand involved in coordination.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Key vibrational bands of the free ligand are compared with those of the metal complex. A shift in the frequency of functional groups like the phenolic C-O, piperazine N-H, or C-N indicates their involvement in complexation. The appearance of new, typically low-frequency, bands is attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. mdpi.comnih.gov

Table 6.3.1: Typical FT-IR Spectral Data for Ligand Coordination

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Free Ligand | Expected Change Upon Coordination |

|---|---|---|

| ν(O-H) (Phenolic) | ~3400 (broad) | Disappears upon deprotonation and coordination. |

| ν(N-H) (Piperazine) | ~3300 | Shifts to a lower or higher frequency. |

| ν(C=N) (Imine, if present) | ~1600-1650 | Shifts, indicating coordination of imine nitrogen. nih.gov |

| ν(C-O) (Phenolic) | ~1250 | Shifts to a higher frequency. |

| ν(M-N) | N/A | Appears in the 400-500 cm⁻¹ range. mdpi.com |

| ν(M-O) | N/A | Appears in the 500-600 cm⁻¹ range. nih.gov |

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex. The spectra of the complexes typically show bands corresponding to intra-ligand π-π* and n-π* transitions, which are often shifted compared to the free ligand, confirming coordination. biointerfaceresearch.commdpi.com For transition metals like manganese(II), weak d-d transition bands may be observed, which are useful in determining the coordination geometry. researchgate.net The appearance of new, intense bands can sometimes be assigned to ligand-to-metal charge transfer (LMCT) transitions. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those with Zn(II), ¹H and ¹³C NMR spectroscopy are powerful tools. The chemical shifts of protons and carbons near the donor atoms are expected to change significantly upon coordination with the metal ion, providing direct evidence of the binding sites. biointerfaceresearch.com For instance, the proton of the phenolic -OH group may disappear upon deprotonation and coordination, while protons on the piperazine ring will show noticeable shifts. nih.gov

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful for characterizing coordination complexes in solution. It can confirm the molecular weight of the complex and provide evidence for its stoichiometry, including the association of counter-ions. biointerfaceresearch.comnih.gov

Theoretical Modeling of Metal-Ligand Interactions

Computational chemistry, particularly Density Functional Theory (DFT), has become a vital tool for complementing experimental data in coordination chemistry. mdpi.comsemanticscholar.org DFT calculations allow for the investigation of the geometric and electronic structures of ligands and their metal complexes. nih.govresearchgate.net

Key applications of theoretical modeling in this context include:

Geometry Optimization: DFT methods are used to calculate the lowest energy structure of a complex, predicting bond lengths and angles that can be compared with experimental X-ray diffraction data. biointerfaceresearch.comnih.gov

Spectroscopic Prediction: Theoretical calculations can predict vibrational frequencies (IR) and electronic transitions (UV-Vis). A strong correlation between the calculated and experimental spectra helps to validate the proposed structure of the complex. nih.govfrontiersin.org

Electronic Structure Analysis: The distribution of frontier molecular orbitals (HOMO and LUMO) can be calculated to understand the electronic properties, reactivity, and the nature of charge transfer within the complex. scirp.org The HOMO-LUMO energy gap is an indicator of the chemical stability of the molecule. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into the nature of the metal-ligand bond, quantifying charge transfer between the ligand's donor atoms and the metal's acceptor orbitals, thus describing the covalency of the coordination bond. scirp.org

Table 6.5.1: Information Derived from DFT Calculations

| Calculation Type | Derived Information | Relevance |

|---|---|---|

| Geometry Optimization | Bond lengths, bond angles, dihedral angles. | Corroborates crystallographic data and predicts structures for non-crystalline complexes. nih.gov |

| Frequency Calculation | Vibrational modes (IR spectra). | Aids in the assignment of experimental IR bands. nih.gov |

| TD-DFT | Electronic transitions (UV-Vis spectra). | Helps interpret experimental electronic spectra and assign transitions. scirp.org |

| FMO Analysis (HOMO/LUMO) | Energy levels, energy gap, orbital distribution. | Provides insights into electronic properties, stability, and potential charge transfer processes. |

| NBO Analysis | Charge distribution, donor-acceptor interactions. | Quantifies the strength and nature of the metal-ligand coordination bonds. |

These theoretical studies provide a deeper understanding of the intrinsic properties of the metal complexes that may not be accessible through experimental methods alone.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Organic Synthesis

The 4-(Piperazin-2-yl)phenol (B1602629) structure represents a bifunctional building block with distinct reactive sites: the phenol (B47542) group and the two nitrogen atoms of the piperazine (B1678402) ring. The key feature is the substitution at the C2 position of the piperazine ring, a structural motif that has seen growing interest. Traditional synthesis of C-substituted piperazines has often been complex and lengthy. mdpi.com However, recent advancements in synthetic methodology have provided more direct routes, enhancing the potential of molecules like 4-(Piperazin-2-yl)phenol as versatile synthons. mdpi.comencyclopedia.pub

Modern synthetic strategies now allow for the more efficient creation of C2-substituted piperazines. mdpi.com Methods such as visible-light photoredox catalysis enable the direct C-H functionalization of the piperazine ring, allowing for the introduction of aryl or vinyl groups at the alpha position to a nitrogen atom. mdpi.comencyclopedia.pub For instance, iridium-based photoredox catalysts can be used to generate an α-amino radical from a protected piperazine, which can then couple with various partners. mdpi.com

Another powerful approach is the diastereoselective synthesis of 2,6-disubstituted piperazines. acs.orgnih.gov These methods often start from readily available amino acids and use techniques like palladium-catalyzed intramolecular hydroamination to form the piperazine ring with high stereocontrol. acs.orgnih.gov Such strategies could be adapted to produce enantiomerically pure versions of 4-(Piperazin-2-yl)phenol, making it a valuable chiral building block for asymmetric synthesis. The ability to differentially protect the two nitrogen atoms further adds to its versatility, allowing for sequential reactions and the construction of complex molecular architectures. acs.org

Recent catalytic methods, such as iridium-catalyzed [3+3] cycloadditions of imines, offer atom-economical pathways to C-substituted piperazines, highlighting the ongoing innovation in accessing this important structural core. nih.gov These advancements underscore the potential of 4-(Piperazin-2-yl)phenol as a sophisticated precursor for a new generation of complex organic molecules.

Synthetic Intermediates for the Development of Heterocyclic Compounds

The structure of 4-(Piperazin-2-yl)phenol makes it an ideal intermediate for the synthesis of a wide range of more complex heterocyclic compounds. The piperazine core is a "privileged structure" in medicinal chemistry, and the ability to build upon a pre-functionalized C2-substituted ring opens up new avenues for drug discovery and materials science. rsc.orgnih.gov

The two nitrogen atoms of the piperazine ring can be functionalized to create diverse libraries of compounds. One nitrogen can be acylated, alkylated, or arylated, while the other can be used to extend the molecule or connect to another scaffold. For example, derivatives of aryl piperazines are used as ligands in the development of dual inhibitors for enzymes like 5-LOX and COX-2. researchgate.net

The general strategy for building more complex heterocycles often involves multi-step sequences where the piperazine acts as a central scaffold. For instance, commercially available substituted piperazines can be treated with reagents like 2-aminoethane-1-thiol to form thiazolinylphenyl-piperazines, which can be further modified. nih.gov Similarly, one-pot, multi-component reactions are used to construct complex systems like pyrrolopiperazine-2,6-diones with high diastereoselectivity, demonstrating the utility of piperazine intermediates in convergent synthesis strategies. acs.org The presence of the phenol group adds another layer of functionality, allowing for etherification, esterification, or coupling reactions to attach other molecular fragments.

Table 1: Examples of Synthetic Methodologies for C-Substituted Piperazines

| Methodology | Key Features | Potential Application for 4-(Piperazin-2-yl)phenol |

|---|---|---|

| Photoredox C-H Functionalization | Direct introduction of aryl/vinyl groups at C2. Uses light energy and a catalyst (e.g., Iridium complexes). mdpi.com | Direct synthesis by arylating a piperazine precursor at the C2 position. |

| Diastereoselective Hydroamination | High stereocontrol, starting from chiral amino acids. Often uses Palladium catalysts. acs.orgnih.gov | Synthesis of enantiomerically pure forms of the compound. |

| Iridium-Catalyzed [3+3] Cycloaddition | Atom-economical dimerization of imines to form the piperazine ring. nih.gov | A direct route to the core piperazine structure with C2 and C6 substitution. |

| Multi-component Reactions | One-pot synthesis of complex fused heterocycles with high efficiency. acs.org | Use as a starting material for creating fused heterocyclic systems. |

Integration into Polymer and Composite Materials

The piperazine moiety is a valuable component in polymer science due to its rigid, six-membered ring structure and the presence of two reactive nitrogen atoms. rsc.orgnih.gov These features allow it to be incorporated into polymer backbones to create materials with specific thermal and mechanical properties. While direct examples of 4-(Piperazin-2-yl)phenol in polymers are not documented, its structure suggests it could serve as a functional monomer.

Piperazine and its derivatives have been used to synthesize a variety of polymers, including polyamides, polyurethanes, and polyureas. nih.govontosight.ai For example, a novel piperazine polymer (PE) was synthesized through a simple reaction between piperazine (PA) and ethylenediaminetetraacetic dianhydride (EDTAD), resulting in a material with good thermal stability. nih.gov The bifunctional nature of 4-(Piperazin-2-yl)phenol (two amine nitrogens and one phenolic hydroxyl group) would allow it to act as a cross-linking agent or as a monomer in step-growth polymerization to create complex, three-dimensional polymer networks.

The phenol group, in particular, offers a site for creating polymers like polyethers or polyesters. Furthermore, piperazine-based polymers have been investigated for specialized applications, such as antimicrobial materials and for creating metallopolymers. rsc.orgnih.gov The incorporation of piperazine into a polymer backbone can introduce degradative properties when complexed with metal ions like Ru(III) and Fe(III), which could be valuable for biomedical scaffolds. nih.gov The presence of both the piperazine and phenol groups in one molecule could lead to polymers with enhanced functionality, such as improved adhesion, thermal resistance, or specific binding capabilities for composite materials. ontosight.ai

Potential in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

The hydroxyphenyl-piperazine motif is found in various functional organic molecules, including fluorescent sensors and materials for optoelectronics. While research has primarily focused on the 4-(piperazin-1-yl)phenol isomer, the electronic properties of the 2-yl isomer are expected to be similar, suggesting potential applications in this field.

In the context of OLEDs, molecules with a star-shaped architecture, often featuring a central core like 1,3,5-triazine (B166579) linked to various aromatic "arms," are being developed. nih.gov Carbazole and other nitrogen-containing heterocycles are common components in host materials for phosphorescent OLEDs (PhOLEDs) due to their charge-transporting properties. nih.govrsc.org The rigid structure and electron-donating/accepting capabilities of a molecule like 4-(Piperazin-2-yl)phenol could make it a useful building block for creating such bipolar host materials or multifunctional blue emitters, which are crucial for full-color displays but remain a significant challenge to develop. nih.gov The combination of the electron-rich phenol and the piperazine linker could be exploited in designing molecules with tunable HOMO-LUMO energy levels, a key requirement for efficient OLED materials. nih.gov

Table 2: Summary of Potential Applications and Relevant Moieties

| Application Area | Relevant Structural Moiety | Function / Potential Role | Key Findings from Analogues |

|---|---|---|---|

| Complex Synthesis | C2-Substituted Piperazine | Chiral building block, versatile synthon. | Advanced methods (photoredox, hydroamination) enable efficient and stereoselective synthesis. mdpi.comacs.org |

| Heterocycle Development | Aryl-Piperazine | Central scaffold for creating diverse derivatives. | Used in ligands for biological targets and complex fused ring systems. researchgate.netnih.gov |

| Polymer Science | Piperazine Backbone | Monomer for step-growth polymerization, cross-linker. | Imparts rigidity and thermal stability; used in antimicrobial polymers and degradable metallopolymers. rsc.orgnih.gov |

| Fluorescent Materials | Hydroxyphenyl-Piperazine | Modulator in Photoinduced Electron Transfer (PET) systems. | Used in "on-off" fluorescent sensors for pH and metal ions. mdpi.com |

| OLEDs | Aromatic Heterocycles | Building block for bipolar host materials or emitters. | Can be integrated into larger conjugated systems to tune electronic and photophysical properties. nih.govrsc.org |

Q & A

Q. How can researchers optimize the compound’s pharmacokinetic (PK) profile for CNS applications?

- Methodology : Modify lipophilicity (via LogD adjustments) to enhance blood-brain barrier penetration. Use prodrug strategies (e.g., esterification of hydroxyl groups) to improve bioavailability. Validate PK parameters (AUC, ) via LC-MS/MS in plasma and tissue homogenates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.